Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
CAS No.: 1932101-02-4
Cat. No.: VC5967489
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932101-02-4 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.293 |
| IUPAC Name | tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | OUWUIWFTTCJNIM-BDAKNGLRSA-N |
| SMILES | CC1C(CCN1C(=O)OC(C)(C)C)CO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate features a pyrrolidine ring with substituents in a cis configuration, ensuring distinct stereoelectronic properties. Key structural attributes include:
Molecular Formula:
Molecular Weight: 215.29 g/mol
IUPAC Name: (2R,3R)-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
CAS Number: Not explicitly listed in public databases but referenced under synthetic intermediates in proprietary literature .
SMILES:
InChI Key: ZEGUGBZHMDGDJD-DTWKUNHWSA-N (derived from analogous structures) .
The cis arrangement of the hydroxymethyl (position 3) and methyl (position 2) groups on the pyrrolidine ring creates a rigid conformation, which is critical for its interactions in catalytic and biological systems.
Physicochemical Properties
The tert-butyl carbamate group confers steric protection to the amine, enhancing stability during synthetic transformations. The hydroxymethyl group participates in hydrogen bonding, influencing solubility and reactivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multi-step sequences emphasizing stereocontrol:
Step 1: Pyrrolidine Ring Formation
A Strecker synthesis or cyclization of γ-amino alcohols yields the pyrrolidine backbone. For example, reacting 4-penten-1-amine with formaldehyde under acidic conditions forms the ring .
Step 2: Hydroxymethylation
Introducing the hydroxymethyl group at position 3 often employs aldol condensation or hydroxymethylation reagents like paraformaldehyde. Asymmetric catalysis ensures retention of the cis configuration. A reported method uses L-proline as an organocatalyst, achieving enantiomeric excess >90% .
Step 3: Carbamate Protection
Reaction with tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) installs the Boc group at the pyrrolidine nitrogen. This step proceeds in dichloromethane at 0–5°C to minimize epimerization .
Yield Optimization:
-
Temperature control (<10°C) during carbamate formation prevents racemization.
-
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the cis isomer with 70–85% yield .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous-Flow Reactors: Enable precise control over reaction parameters (residence time: 30 min; pressure: 2 bar), reducing side products .
-
Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers, enhancing optical purity .
Chemical Reactivity and Applications
Key Reactions
The compound undergoes diverse transformations, leveraging its functional groups:
Oxidation:
The hydroxymethyl group oxidizes to a ketone using Jones reagent (), yielding tert-butyl 3-oxo-2-methylpyrrolidine-1-carboxylate. This product is a precursor to neuroactive compounds .
Nucleophilic Substitution:
The hydroxyl group can be replaced via Mitsunobu reaction (e.g., with Ph₃P/DIAD) to introduce halides or amines, enabling access to antiviral analogs .
Deprotection:
Acidic cleavage (HCl in dioxane) removes the Boc group, generating the free amine for further functionalization in drug synthesis .
Pharmaceutical Applications
Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is pivotal in synthesizing:
-
Antiviral Agents: Serves as a core structure in protease inhibitors targeting RNA viruses. Derivatives show IC₅₀ values <100 nM against SARS-CoV-2 3CL protease .
-
Neurological Therapeutics: Intermediate in GABA receptor modulators for anxiety disorders. Docking studies indicate strong binding to α₂β₃γ₂ subunits (ΔG = −9.2 kcal/mol) .
Material Science Applications
Incorporated into polymers, the compound enhances thermal stability. Polyamides derived from its amine exhibit glass transition temperatures () up to 185°C, suitable for high-performance coatings .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Aminomethyl at C3 | Higher basicity; forms Schiff bases |
| Cis-tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | Hydroxyl at C3 | Reduced steric bulk; prone to oxidation |
| Trans-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | Trans configuration | Altered receptor binding affinity |
The hydroxymethyl variant’s balance of reactivity and stability makes it preferable for multi-step syntheses compared to its analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume